2-Amino-2-(6-methoxy-1,3-dioxaindan-5-yl)ethan-1-ol
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Overview
Description
2-Amino-2-(6-methoxy-1,3-dioxaindan-5-yl)ethan-1-ol is a chemical compound with a unique structure that includes an amino group, a methoxy group, and a dioxaindan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(6-methoxy-1,3-dioxaindan-5-yl)ethan-1-ol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methoxy-1,3-dioxaindan-5-carbaldehyde with an amino alcohol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(6-methoxy-1,3-dioxaindan-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted products depending on the nucleophile or electrophile involved.
Scientific Research Applications
2-Amino-2-(6-methoxy-1,3-dioxaindan-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(6-methoxy-1,3-dioxaindan-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and dioxaindan groups can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(2,2-difluoro-1,3-dioxaindan-4-yl)ethan-1-one hydrochloride
- 2-Amino-6-methoxy benzothiazole derivatives
Uniqueness
2-Amino-2-(6-methoxy-1,3-dioxaindan-5-yl)ethan-1-ol is unique due to its specific combination of functional groups and ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H13NO4 |
---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
2-amino-2-(6-methoxy-1,3-benzodioxol-5-yl)ethanol |
InChI |
InChI=1S/C10H13NO4/c1-13-8-3-10-9(14-5-15-10)2-6(8)7(11)4-12/h2-3,7,12H,4-5,11H2,1H3 |
InChI Key |
IOMIWTLZYAEITE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1C(CO)N)OCO2 |
Origin of Product |
United States |
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